N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea
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Overview
Description
N,N’-Bis[2-(4-fluorophenyl)ethyl]thiourea is an organosulfur compound belonging to the thiourea family Thiourea derivatives are known for their diverse biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2-(4-fluorophenyl)ethyl]thiourea typically involves the reaction of 4-fluorophenylethylamine with thiourea. The reaction is carried out under mild conditions, often in the presence of a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for thiourea derivatives, including N,N’-Bis[2-(4-fluorophenyl)ethyl]thiourea, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[2-(4-fluorophenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
N,N’-Bis[2-(4-fluorophenyl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: :
Properties
CAS No. |
296276-80-7 |
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Molecular Formula |
C17H18F2N2S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1,3-bis[2-(4-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H18F2N2S/c18-15-5-1-13(2-6-15)9-11-20-17(22)21-12-10-14-3-7-16(19)8-4-14/h1-8H,9-12H2,(H2,20,21,22) |
InChI Key |
OZWGHNREDRYRLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=S)NCCC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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